Cas no 2227735-86-4 ((1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- EN300-1950011
- 2227735-86-4
-
- Inchi: 1S/C8H5BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1
- InChI Key: UDMWACSTBRADSF-ZETCQYMHSA-N
- SMILES: BrC1C(=CC=CC=1[C@@H](C(F)(F)F)O)F
Computed Properties
- Exact Mass: 271.94599g/mol
- Monoisotopic Mass: 271.94599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950011-0.05g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-0.1g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-0.25g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-0.5g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-1.0g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1950011-2.5g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-5.0g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1950011-10.0g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1950011-1g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1950011-5g |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227735-86-4 | 5g |
$3894.0 | 2023-09-17 |
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Introduction to (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227735-86-4)
(1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227735-86-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated and fluorinated aromatic ring and a trifluoromethyl group attached to an alcohol functionality. These structural elements contribute to its potential utility in various applications, particularly in the development of novel therapeutic agents.
The synthesis of (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves a series of well-defined chemical reactions. The initial step typically involves the bromination of a 3-fluorophenyl derivative, followed by the introduction of the trifluoromethyl group through a suitable electrophilic substitution reaction. The final step involves the formation of the alcohol functionality through a reduction reaction. The enantiomeric purity of the compound is crucial for its biological activity, and chiral resolution techniques are often employed to ensure the desired (1S) configuration.
Recent studies have highlighted the potential of (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol in various therapeutic areas. One notable application is in the field of oncology, where this compound has shown promise as a potential anticancer agent. Research has demonstrated that it can selectively inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that it can effectively target and inhibit the activity of specific kinases, which are often overexpressed in various types of cancer.
In addition to its anticancer properties, (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has also been investigated for its potential as an antiviral agent. Preliminary studies have indicated that it can interfere with viral replication processes by targeting specific viral enzymes or host cell factors essential for viral infection. This makes it a promising candidate for the development of new antiviral therapies.
The pharmacokinetic properties of (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol have also been extensively studied. Its unique chemical structure confers favorable solubility and stability characteristics, which are essential for effective drug delivery and bioavailability. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent.
Toxicity studies on (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol have been conducted to assess its safety profile. These studies have demonstrated that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, (1S)-1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227735-86-4) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.
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